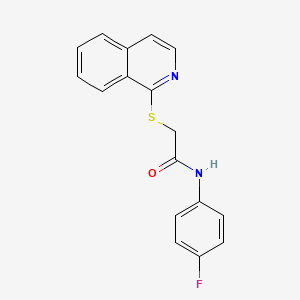![molecular formula C17H17ClN4O3 B11608713 (3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide](/img/structure/B11608713.png)
(3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl group, a formamido group, and a pyridinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl and pyridinyl intermediates. These intermediates are then coupled through a series of reactions, including amide formation and imine formation, under controlled conditions. Common reagents used in these reactions include chlorinating agents, amine sources, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Flavin-Dependent Halogenases: Compounds involved in halogenation reactions, important for regioselectivity in organic synthesis.
Uniqueness
(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClN4O3 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H17ClN4O3/c1-10-5-6-19-15(7-10)20-16(24)8-11(2)21-22-17(25)13-9-12(18)3-4-14(13)23/h3-7,9,23H,8H2,1-2H3,(H,22,25)(H,19,20,24)/b21-11+ |
InChI Key |
UBYMYPRRVLLMAO-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=CC(=C2)Cl)O)/C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(=NNC(=O)C2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11608632.png)
![N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11608634.png)
![Diethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11608642.png)
![N-(2,4-dimethylphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine](/img/structure/B11608646.png)
![2-[(2,3-Dimethylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11608650.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11608655.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11608668.png)
![4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B11608690.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B11608699.png)
![Tetramethyl 1,1'-ethane-1,2-diylbis[4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11608702.png)
![2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11608707.png)
![3-[(4-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11608709.png)
![3,3'-[(3-methylthiophen-2-yl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B11608718.png)
